Carbamylmethyltrimethylammonium chloride

Organic Synthesis Phase Transfer Catalysis Green Chemistry

Sourcing carbamylmethyltrimethylammonium chloride with reliable purity and batch consistency is challenging due to its niche, multifunctional quaternary ammonium scaffold. This compound resolves procurement pain by combining a permanent cationic head with a hydrogen-bonding carbamylmethyl group, ensuring robust phase transfer activity and selective AChE/BGT1 inhibition not achievable with simple alkyltrimethylammonium analogs. • Phase transfer catalysis: enables consistent reaction kinetics and higher yields in amide/ester syntheses via nucleophilic substitution. • Biological probe: acts as a reversible AChE inhibitor for sustained cholinergic stimulation models; weak BGT1 inhibition with negligible GABA-A activity allows precise betaine transporter studies. • Supply assurance: in-stock availability with competitive pricing and global shipping, supporting both pilot-scale synthesis and biological assay workflows.

Molecular Formula C5H13ClN2O
Molecular Weight 152.62 g/mol
CAS No. 16676-65-6
Cat. No. B1652971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamylmethyltrimethylammonium chloride
CAS16676-65-6
Molecular FormulaC5H13ClN2O
Molecular Weight152.62 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(=O)N.[Cl-]
InChIInChI=1S/C5H12N2O.ClH/c1-7(2,3)4-5(6)8;/h4H2,1-3H3,(H-,6,8);1H
InChIKeyVOYUSQRHBBSWFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbamylmethyltrimethylammonium Chloride Overview


Carbamylmethyltrimethylammonium chloride (CAS 16676-65-6) is a quaternary ammonium compound characterized by a carbamylmethyl group attached to a trimethylammonium head. This structural feature confers both cationic surfactant properties and the capacity for unique hydrogen-bonding interactions, making it a valuable building block in organic synthesis and biological studies [1]. Its role as a phase transfer catalyst and its potential as an acetylcholinesterase (AChE) inhibitor are key differentiators when compared to simpler alkyl quaternary ammonium analogs .

Carbamylmethyltrimethylammonium Chloride vs. Generic QACs


While many quaternary ammonium compounds (QACs) share a similar cationic head, the carbamylmethyl substituent in this specific compound fundamentally alters its chemical reactivity and biological profile. Simple alkyltrimethylammonium chlorides, such as cetyltrimethylammonium chloride (CTAC), are primarily valued for their micellar and surfactant properties [1]. In contrast, the carbamyl group in carbamylmethyltrimethylammonium chloride introduces a potent hydrogen-bond donor/acceptor capable of specific enzyme interactions, particularly at the active site of acetylcholinesterase (AChE) and as a phase transfer catalyst with enhanced specificity . Substituting with a generic analog in a research or industrial protocol risks losing the precise molecular recognition and catalytic activity that are central to its intended application, leading to failed reactions or inconclusive biological assays.

Carbamylmethyltrimethylammonium Chloride Evidence


Phase Transfer Catalysis vs. Betaine Analogs

The compound's efficacy as a phase transfer catalyst (PTC) is rooted in its ability to form stable ion pairs with anionic reactants, facilitating their transfer from an aqueous to an organic phase. This is a well-documented property of quaternary ammonium salts [1]. However, the carbamylmethyl group offers a potential advantage over structurally similar betaine derivatives like (carboxymethyl)trimethylammonium (betaine). Betaine's carboxylate group can form a zwitterion, which can diminish its net positive charge and reduce its effectiveness as a PTC under certain pH conditions. In contrast, the non-ionizable carbamyl group maintains a consistent positive charge on the ammonium head, ensuring robust ion-pair formation across a wider pH range, a critical factor for reaction consistency and scalability [2].

Organic Synthesis Phase Transfer Catalysis Green Chemistry

AChE Inhibition: Carbamyl vs. Acetyl

The carbamyl group directly enables the compound to act as a reversible acetylcholinesterase (AChE) inhibitor. Unlike acetylcholine, which is rapidly hydrolyzed by AChE (turnover number ~10^4 per second), carbamyl esters carbamylate the active site serine residue, leading to a slow hydrolysis of the carbamoyl-enzyme intermediate [1]. This property is shared with carbachol (carbamoylcholine). However, carbamylmethyltrimethylammonium chloride differs structurally by having the carbamyl group directly attached to the nitrogen head via a methylene linker rather than an ester linkage. This structural difference alters its hydrolysis profile. While specific half-life data for the target compound is limited, research on structurally similar carbamates indicates that decarbamoylation half-lives can range from minutes to hours, providing sustained inhibition compared to the millisecond action of acetylcholine .

Cholinergic Pharmacology Enzyme Inhibition Neurological Disease Models

BGT1 Transporter Selectivity

The compound exhibits a distinct pharmacological profile at the human sodium- and chloride-dependent betaine transporter (BGT1). A direct comparison with GABA uptake reveals a clear functional difference. While carbamylmethyltrimethylammonium chloride is a weak inhibitor of BGT1, it shows no significant activity at GABA-A receptors at similar concentrations [1]. This contrasts with other quaternary ammonium compounds that may have broader, less selective activity.

Transporter Pharmacology Neurochemistry Osmolyte Regulation

Carbamylmethyltrimethylammonium Chloride Applications


Phase Transfer Catalysis in Biphasic Synthesis

The compound's robust cationic nature, which is not pH-dependent like betaine analogs, makes it a superior choice for phase transfer catalysis in reactions where maintaining a strong positive charge on the catalyst is critical. Researchers can expect more consistent reaction kinetics and higher yields, particularly in the synthesis of amides and esters via nucleophilic substitution [1].

Sustained Cholinergic Signaling in Disease Models

As a reversible AChE inhibitor, this compound provides a stable, long-lasting increase in synaptic acetylcholine levels compared to the native neurotransmitter. This makes it an ideal tool for creating sustained cholinergic stimulation in cellular or tissue models of Alzheimer's disease and myasthenia gravis, allowing researchers to study chronic compensatory mechanisms without the rapid desensitization seen with acetylcholine [2].

Betaine/GABA Transport System Dissection

With its distinct profile of weak BGT1 inhibition and negligible GABA-A receptor activity, this compound is a precise tool for studying the specific role of the betaine transporter in cellular osmoregulation and neurotransmitter uptake. It allows scientists to selectively probe BGT1 function in complex biological systems without inadvertently activating major inhibitory neurotransmitter receptors [3].

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